4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 4-oxobutanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, as histamine, released in response to allergens, interacts with H1 receptors, causing symptoms of allergies .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . It has a higher affinity for H1 receptors than histamine itself , which means it can outcompete histamine for binding to the receptor. By blocking the interaction of histamine with H1 receptors, the compound prevents the allergic reactions that would normally be triggered by histamine .
Biochemical Pathways
Given its role as a histamine h1 receptor antagonist, it likely impacts the pathways involved in allergic responses . By blocking the action of histamine, it could prevent the downstream effects of histamine signaling, such as vasodilation, bronchoconstriction, and increased vascular permeability, which are characteristic of allergic reactions .
Pharmacokinetics
As a derivative of piperazine, it is likely to share some pharmacokinetic properties with other piperazine-based drugs .
Result of Action
The primary result of the action of this compound is the prevention of allergic reactions . By blocking the histamine H1 receptor, it prevents the physiological responses to histamine that result in symptoms of allergies . This includes effects at both the molecular level, such as the prevention of histamine signaling, and the cellular level, such as the prevention of histamine-induced changes in cell behavior .
Action Environment
The action of this compound, like that of all drugs, can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interact with the drug . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with a suitable alkylating agent. One common method involves the reaction of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as anhydrous cesium carbonate and a catalyst like sodium iodide . The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
N-alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
Oxidation: Conversion of the piperazine ring to form N-oxides.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
N-alkylation: Ethyl 2-bromo-2-methylpropanoate, cesium carbonate, sodium iodide, DMSO.
Oxidation: Hydrogen peroxide or peracids.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products Formed
N-alkyl derivatives: Compounds with additional alkyl groups attached to the nitrogen atoms of the piperazine ring.
N-oxides: Oxidized forms of the piperazine ring.
Halogenated or nitrated derivatives: Compounds with halogen or nitro groups on the aromatic ring.
Scientific Research Applications
4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: An antihistamine and anxiolytic with a related chemical structure.
Piperazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 4-chlorophenyl group and a 4-oxobutanoic acid moiety makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIILVHSINFZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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